

# Pharmacological Profile of BMS-902483: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**BMS-902483** is a potent and selective partial agonist of the  $\alpha7$  nicotinic acetylcholine receptor ( $\alpha7$  nAChR) that has been investigated for its potential therapeutic effects on cognitive deficits. Developed by Bristol Myers Squibb, the compound has demonstrated efficacy in preclinical rodent models of cognition and sensory gating. Despite its promising preclinical profile, the clinical development of **BMS-902483** has been discontinued. This technical guide provides a comprehensive overview of the pharmacological properties of **BMS-902483**, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and detailed experimental methodologies.

### **Mechanism of Action**

**BMS-902483** acts as a partial agonist at the  $\alpha$ 7 nicotinic acetylcholine receptor.[1][2] The  $\alpha$ 7 nAChR is a ligand-gated ion channel expressed in various brain regions critical for cognitive processes, including the hippocampus and prefrontal cortex. As a partial agonist, **BMS-902483** binds to and activates the  $\alpha$ 7 nAChR, but with a lower maximal effect compared to the endogenous full agonist, acetylcholine.[1][3] This mode of action allows for the modulation of cholinergic neurotransmission, which is thought to be beneficial in conditions associated with cognitive impairment.



The activation of  $\alpha 7$  nAChRs by **BMS-902483** leads to the influx of cations, primarily Ca2+, into the neuron. This influx triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound. Key signaling pathways implicated in  $\alpha 7$  nAChR-mediated effects include the JAK2/STAT3, PI3K/Akt, and NF- $\kappa$ B pathways.

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for **BMS-902483** from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of BMS-902483

| Assay Type                                        | Species/Cell<br>Line | Parameter                       | Value                       | Reference |
|---------------------------------------------------|----------------------|---------------------------------|-----------------------------|-----------|
| FLIR (Fluorometric Imaging Plate Reader)          | -                    | EC50                            | 9.3 nM                      | [3]       |
| Electrophysiolog<br>y (Whole-cell<br>patch clamp) | Rat                  | Area EC50                       | 140 nM                      | [3]       |
| Electrophysiolog<br>y                             | Rat                  | Peak (% of max<br>ACh response) | ~40%                        | [3]       |
| Electrophysiolog<br>y                             | Rat                  | Area (% of max<br>ACh response) | ~54%                        | [3]       |
| Electrophysiolog<br>y                             | Human/Rat            | Emax                            | ~60% of max<br>ACh response | [1][3]    |
| 5-HT3A Receptor<br>Binding                        | -                    | IC50                            | 480 nM                      | [3]       |

Table 2: In Vivo Efficacy of BMS-902483



| Animal<br>Model                                    | Species | Endpoint               | Minimal<br>Effective<br>Dose (MED) | Receptor<br>Occupancy<br>at MED | Reference |
|----------------------------------------------------|---------|------------------------|------------------------------------|---------------------------------|-----------|
| Novel Object<br>Recognition                        | Mouse   | Improved 24h<br>memory | 0.1 mg/kg                          | 64%                             | [1][3]    |
| MK-801- Induced Attentional Set-Shifting Deficit   | Rat     | Reversal of deficit    | 3 mg/kg                            | ~90%                            | [1][3]    |
| Ketamine-<br>Induced<br>Auditory<br>Gating Deficit | Rat     | Reversal of deficit    | -                                  | ~90%                            | [1][3]    |

# **Signaling Pathways**

Activation of the  $\alpha 7$  nAChR by **BMS-902483** initiates several downstream signaling cascades that are crucial for its pharmacological effects.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BMS-902483 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Effects of BMS-902483, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of BMS-902483: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606265#pharmacological-profile-of-bms-902483]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com